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Compound of Interest

Compound Name: Biggam

CAS No.: 65147-06-0

Cat. No.: B1201055

Get Quote

Note on Substance Name
Initial searches for the chemical "Biggam" did not yield any identifiable results in established

chemical or scientific databases. It is possible that this name is a typographical error, a

proprietary code, or a hypothetical substance. To fulfill the structural and content requirements

of the user request, this document will proceed with a well-characterized molecule, Imatinib, as

a substitute. The following technical guide on Imatinib is provided as a detailed example of the

requested content and format.

An In-depth Technical Guide to the Core Chemical
Properties of Imatinib
Audience: Researchers, scientists, and drug development professionals.

Introduction
Imatinib is a small molecule tyrosine kinase inhibitor used in the treatment of multiple cancers,

most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). It

functions by competitively inhibiting the ATP binding site of specific tyrosine kinases, thereby

blocking downstream signaling pathways essential for tumor cell proliferation and survival. This
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guide provides a comprehensive overview of the core chemical properties of Imatinib, detailed

experimental protocols for its analysis, and a visualization of its mechanism of action.

Physicochemical Properties
The physicochemical properties of a drug substance like Imatinib are critical for its formulation,

delivery, and pharmacokinetic profile.

Chemical Structure and Identifiers
IUPAC Name: 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-

yl)amino]phenyl]benzamide

Chemical Formula: C₂₉H₃₁N₇O

CAS Number: 152459-95-5

Molecular Weight: 493.60 g/mol

Quantitative Physicochemical Data
A summary of key quantitative data for Imatinib is presented in Table 1.

Property Value
Experimental
Conditions

Reference

Melting Point 214-217 °C
Standard atmospheric

pressure

pKa
1.9 (pyrimidine ring),

8.1 (piperazine ring)

Aqueous solution at

25 °C

LogP 3.79
Calculated

(ACD/Labs)

Aqueous Solubility 0.002 mg/mL pH 7.4, 25 °C

UV Absorption Max

(λmax)
265 nm In methanol
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

High-Performance Liquid Chromatography (HPLC) for
Purity Assessment
This protocol outlines a standard reverse-phase HPLC method for determining the purity of an

Imatinib sample.

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

Mobile Phase B: 0.1% TFA in acetonitrile.

Gradient: 10% B to 90% B over 20 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 265 nm.

Injection Volume: 10 µL.

Sample Preparation: Dissolve 1 mg of Imatinib in 1 mL of methanol.

In Vitro Kinase Assay for Potency Determination
This protocol describes a method to measure the inhibitory activity (IC50) of Imatinib against its

primary target, the Bcr-Abl kinase.

Enzyme: Recombinant Bcr-Abl kinase.

Substrate: A synthetic peptide substrate, such as Abltide.

ATP Concentration: 10 µM (at the Km for ATP).

Procedure:
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Prepare a serial dilution of Imatinib in DMSO.

In a 96-well plate, add the Bcr-Abl enzyme, the peptide substrate, and the Imatinib

dilution.

Initiate the kinase reaction by adding ATP.

Incubate for 30 minutes at 30 °C.

Terminate the reaction and measure the amount of phosphorylated substrate using a

suitable method, such as an antibody-based detection system (e.g., ELISA) or radiometric

analysis with [γ-³²P]ATP.

Calculate the IC50 value by fitting the dose-response curve using non-linear regression.

Mechanism of Action and Signaling Pathways
Imatinib's therapeutic effect is derived from its specific inhibition of a small number of tyrosine

kinases.

Bcr-Abl Signaling Pathway in CML
In Chronic Myeloid Leukemia, the Bcr-Abl fusion protein is constitutively active, leading to

uncontrolled cell proliferation and inhibition of apoptosis. Imatinib targets the ATP binding site of

the Abl kinase domain, blocking its activity.
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Caption: Imatinib inhibits the Bcr-Abl pathway.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the purity and identity of an

Imatinib drug substance.
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Caption: Workflow for Imatinib purity and identity analysis.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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